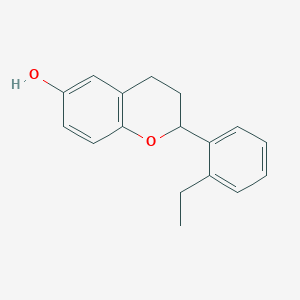![molecular formula C16H19ClN2O2 B13896934 2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol](/img/structure/B13896934.png)
2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol is a complex organic compound that features a benzyl group, a hydroxyethyl group, and a chloropyridyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol typically involves the following steps:
-
Formation of the Benzyl(2-hydroxyethyl)amine Intermediate
Reactants: Benzylamine and 2-chloroethanol.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, under reflux conditions.
Product: Benzyl(2-hydroxyethyl)amine.
-
Coupling with 2-chloro-4-pyridinecarboxaldehyde
Reactants: Benzyl(2-hydroxyethyl)amine and 2-chloro-4-pyridinecarboxaldehyde.
Conditions: The reaction is typically performed in an organic solvent such as ethanol, with a catalyst like p-toluenesulfonic acid.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloropyridyl group can undergo reduction to form a pyridyl group.
Substitution: The chlorine atom in the chloropyridyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of pyridyl derivatives.
Substitution: Formation of substituted pyridyl derivatives.
Aplicaciones Científicas De Investigación
2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the interactions of chloropyridyl compounds with biological systems.
Industrial Applications: It may be used in the development of new materials or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol involves its interaction with specific molecular targets. The chloropyridyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The benzyl and hydroxyethyl groups can enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol: .
2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-3-pyridyl)ethanol: .
2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-5-pyridyl)ethanol: .
Uniqueness
This compound is unique due to the specific positioning of the chlorine atom on the pyridyl ring, which can influence its reactivity and interaction with biological targets. This positioning can lead to differences in pharmacological activity and chemical behavior compared to its analogs.
Propiedades
Fórmula molecular |
C16H19ClN2O2 |
|---|---|
Peso molecular |
306.79 g/mol |
Nombre IUPAC |
2-[benzyl(2-hydroxyethyl)amino]-1-(2-chloropyridin-4-yl)ethanol |
InChI |
InChI=1S/C16H19ClN2O2/c17-16-10-14(6-7-18-16)15(21)12-19(8-9-20)11-13-4-2-1-3-5-13/h1-7,10,15,20-21H,8-9,11-12H2 |
Clave InChI |
OEZXAKJVVCVNDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CCO)CC(C2=CC(=NC=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


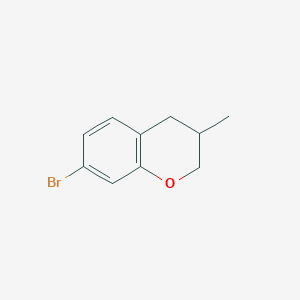

![tetrapotassium;[10,13-dimethyl-3,7-disulfonatooxy-17-(5-sulfonatooxypentan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] sulfate](/img/structure/B13896880.png)

![[2-(Tert-butoxycarbonylamino)-3-cyano-7-fluoro-benzothiophen-4-YL]boronic acid](/img/structure/B13896899.png)
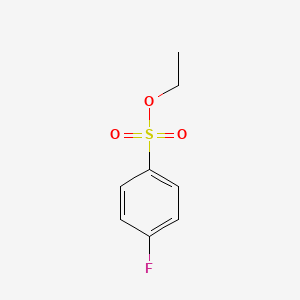

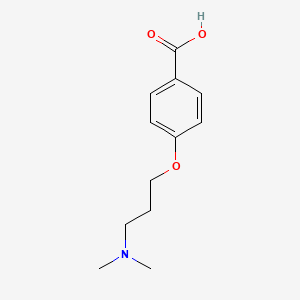
![(Z)-2-[5-Methoxy-2-methyl-1-(3,4,5-trimethoxybenzylidene)-3-indenyl]acetic Acid](/img/structure/B13896914.png)
![N-[[4-(dimethylamino)benzylidene]amino]quinoline-3-carboxamide](/img/structure/B13896921.png)
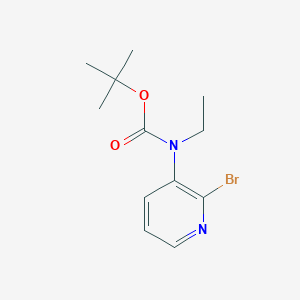

![3-Ethoxy-3-[4-[(3-pyrrol-1-ylphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13896936.png)
